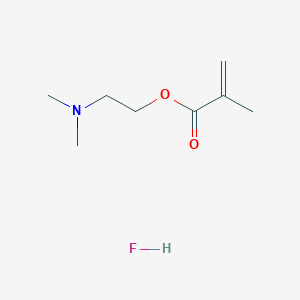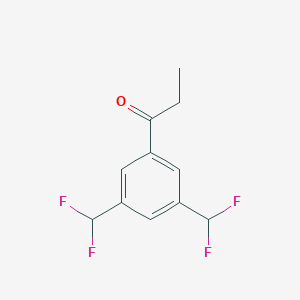
(3S,4S)-1-Benzylpyrrolidine-3,4-diyl bis(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-1-Benzylpyrrolidine-3,4-diyl bis(4-methylbenzenesulfonate) is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further substituted with two 4-methylbenzenesulfonate groups. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diyl bis(4-methylbenzenesulfonate) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of (3S,4S)-1-Benzylpyrrolidine-3,4-diyl bis(4-methylbenzenesulfonate) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-1-Benzylpyrrolidine-3,4-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides and sulfonyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-1-Benzylpyrrolidine-3,4-diyl bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S,4S)-1-Benzylpyrrolidine-3,4-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S)-1-Benzylpyrrolidine-3,4-diyl bis(4-chlorobenzenesulfonate)
- (3S,4S)-1-Benzylpyrrolidine-3,4-diyl bis(4-nitrobenzenesulfonate)
Uniqueness
(3S,4S)-1-Benzylpyrrolidine-3,4-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate groups, which impart specific chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C25H27NO6S2 |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
[(3S,4S)-1-benzyl-4-(4-methylphenyl)sulfonyloxypyrrolidin-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H27NO6S2/c1-19-8-12-22(13-9-19)33(27,28)31-24-17-26(16-21-6-4-3-5-7-21)18-25(24)32-34(29,30)23-14-10-20(2)11-15-23/h3-15,24-25H,16-18H2,1-2H3/t24-,25-/m0/s1 |
InChI-Schlüssel |
AIFJHMSGSPJHOH-DQEYMECFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CN(C[C@@H]2OS(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(CC2OS(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



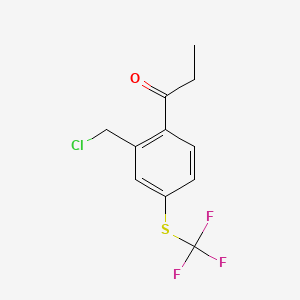
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
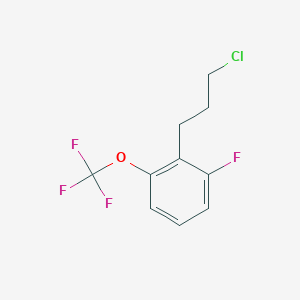
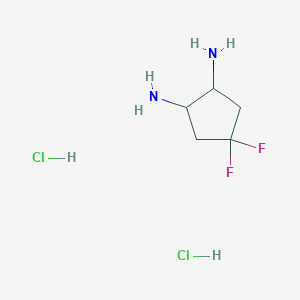

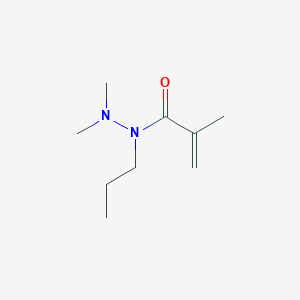
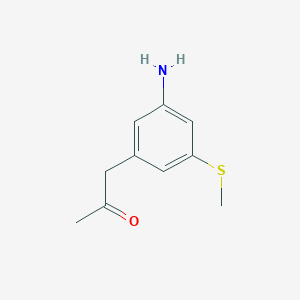
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)
![4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one](/img/structure/B14070413.png)
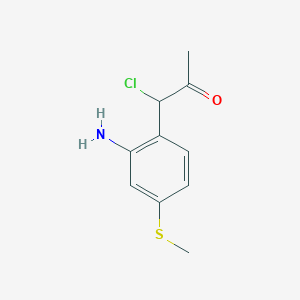
![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
